6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolo[3,4-b]pyridines. . The structure of this compound includes a pyridine ring fused with a pyrazole ring, which is further substituted with a propylbenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . This reaction is catalyzed by trifluoracetic acid and can be carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions are generally mild, and the products are obtained in high purity.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted synthesis is also advantageous in industrial settings due to its efficiency and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of downstream signaling pathways such as Ras/Erk and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
2H-pyrazolo[3,4-b]pyridines: Another isomeric form with different biological activities.
Pyrazolo[3,4-c]pyridines: Compounds with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution with a propylbenzoyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-propylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-4-13-6-8-14(9-7-13)17(20)19-11-15-5-3-10-18-16(15)12-19/h3,5-10H,2,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSPUEPVOUJKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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